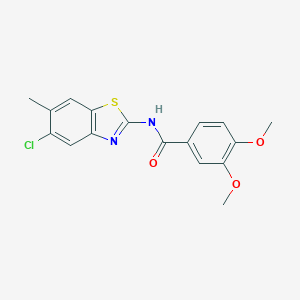
N-(2-butyl-2H-tetrazol-5-yl)-2,3,5,6-tetrafluoro-4-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-butyl-2H-tetrazol-5-yl)-2,3,5,6-tetrafluoro-4-methoxybenzamide, commonly known as BTF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BTF is a tetrazole-based compound that possesses unique properties, making it a promising candidate for various scientific research applications.
Wirkmechanismus
The mechanism of action of BTF involves the inhibition of the Akt/mTOR pathway, which is a signaling pathway that plays a crucial role in cell growth and survival. BTF inhibits the activity of Akt and mTOR, which leads to the induction of apoptosis and inhibition of cell proliferation. BTF has also been shown to inhibit the expression of various oncogenes and tumor suppressor genes, which further contributes to its anti-cancer activity.
Biochemical and Physiological Effects:
BTF has been shown to exhibit several biochemical and physiological effects. BTF has been demonstrated to have anti-inflammatory and anti-oxidant properties, which make it a potential candidate for the treatment of various inflammatory diseases. BTF has also been shown to exhibit neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
BTF has several advantages for lab experiments. BTF is a stable compound that can be easily synthesized in large quantities, making it a viable option for large-scale experiments. BTF has also been shown to exhibit low toxicity, making it a safe compound for experiments. However, BTF has some limitations for lab experiments. BTF is a relatively new compound, and its properties and applications are still being studied. Further research is needed to fully understand the potential of BTF in various scientific research fields.
Zukünftige Richtungen
There are several future directions for research on BTF. One of the most promising directions is in the field of cancer research. Further studies are needed to fully understand the anti-cancer activity of BTF and its mechanism of action. BTF also has potential applications in the treatment of various inflammatory and neurodegenerative diseases, and further research is needed to explore these applications. Additionally, BTF can be modified to enhance its properties and applications, and further research is needed in this area as well.
Conclusion:
In conclusion, BTF is a promising compound that has potential applications in various scientific research fields. BTF has been shown to exhibit anti-cancer, anti-inflammatory, and neuroprotective properties, making it a potential candidate for the treatment of various diseases. The synthesis method of BTF has been optimized to yield high purity and high yield, making it a viable option for large-scale production. Further research is needed to fully understand the potential of BTF in various scientific research fields.
Synthesemethoden
The synthesis of BTF involves the reaction of 2,3,5,6-tetrafluoro-4-methoxybenzoic acid with butylamine and sodium azide. The reaction is carried out in the presence of a suitable solvent and a catalyst, which facilitates the formation of the tetrazole ring. The resulting product is then purified using column chromatography to obtain pure BTF. The synthesis method of BTF has been optimized to yield high purity and high yield, making it a viable option for large-scale production.
Wissenschaftliche Forschungsanwendungen
BTF has been extensively studied for its potential applications in various scientific research fields. One of the most promising applications of BTF is in the field of cancer research. BTF has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is a programmed cell death mechanism. BTF has also been demonstrated to be effective in inhibiting the proliferation of cancer cells in vitro and in vivo.
Eigenschaften
Molekularformel |
C13H13F4N5O2 |
|---|---|
Molekulargewicht |
347.27 g/mol |
IUPAC-Name |
N-(2-butyltetrazol-5-yl)-2,3,5,6-tetrafluoro-4-methoxybenzamide |
InChI |
InChI=1S/C13H13F4N5O2/c1-3-4-5-22-20-13(19-21-22)18-12(23)6-7(14)9(16)11(24-2)10(17)8(6)15/h3-5H2,1-2H3,(H,18,20,23) |
InChI-Schlüssel |
RVVSVPKRQHUNAT-UHFFFAOYSA-N |
SMILES |
CCCCN1N=C(N=N1)NC(=O)C2=C(C(=C(C(=C2F)F)OC)F)F |
Kanonische SMILES |
CCCCN1N=C(N=N1)NC(=O)C2=C(C(=C(C(=C2F)F)OC)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(2S,5S)-5-[[(2S)-1-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]-1-oxohexan-2-yl]amino]-N-butyl-6-cyclohexyl-4-hydroxy-2-propan-2-ylhexanamide](/img/structure/B236203.png)







![2,3,5,6-tetrafluoro-4-methoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide](/img/structure/B236282.png)
![N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-furamide](/img/structure/B236283.png)
